Ethyl 2-((6-hydroxyhexyl)oxy)acetate
Description
Ethyl 2-((6-hydroxyhexyl)oxy)acetate is an ethyl ester derivative featuring an ethoxyacetate backbone substituted with a 6-hydroxyhexyloxy chain. Structurally, it combines a hydrophilic terminal hydroxyl group with a lipophilic hexyl chain, making it amphiphilic. This compound is hypothesized to exhibit unique solubility, reactivity, and crystallinity due to the interplay between its ester group and the hydroxyl-terminated alkyl chain.
Properties
Molecular Formula |
C10H20O4 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
ethyl 2-(6-hydroxyhexoxy)acetate |
InChI |
InChI=1S/C10H20O4/c1-2-14-10(12)9-13-8-6-4-3-5-7-11/h11H,2-9H2,1H3 |
InChI Key |
NKEHQHHZFGVNGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCCCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-((6-hydroxyhexyl)oxy)acetate can be synthesized through the esterification of 6-hydroxyhexanol with ethyl acetate. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((6-hydroxyhexyl)oxy)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-oxohexyl acetate or 6-carboxyhexyl acetate.
Reduction: Formation of 6-hydroxyhexanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-((6-hydroxyhexyl)oxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 2-((6-hydroxyhexyl)oxy)acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Ethyl 2-((6-hydroxyhexyl)oxy)acetate
- Molecular Formula : C₁₁H₂₂O₅ (inferred).
- Functional Groups : Ethyl ester, ether linkage, terminal hydroxyl group.
Ethyl 2-hydroxyacetate (CAS 623-50-7)
- Molecular Formula : C₄H₈O₃.
- Functional Groups : Ethyl ester, α-hydroxyl group.
- Key Features: The hydroxyl group adjacent to the ester enhances polarity and solubility in polar solvents (e.g., water, ethanol) compared to non-hydroxylated esters. However, its shorter chain limits hydrophobic interactions .
Hexyl acetate (CAS 142-92-7)
- Molecular Formula : C₈H₁₆O₂.
- Functional Groups : Simple ethyl ester with a linear hexyl chain.
- Key Features : High lipophilicity due to the hexyl group; used in fragrances and solvents. Lacks hydrogen-bonding groups, leading to lower solubility in water compared to hydroxylated analogs .
Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility (Polar vs. Non-polar) | Key Interactions |
|---|---|---|---|---|---|
| This compound* | 234.29 (inferred) | N/A | N/A | Moderate (amphiphilic) | Hydrogen bonding, van der Waals |
| Ethyl 2-hydroxyacetate | 104.10 | N/A | 185–190 | High in polar solvents | Strong hydrogen bonding |
| Hexyl acetate | 144.21 | -64 | 169–172 | Low in water; high in organics | van der Waals |
| Ethyl coumarin derivative | 258.27 | 176–177 (crystals) | N/A | Low in water; soluble in DMSO | π-π stacking, C–H⋯O bonds |
*Inferred properties based on structural analogs.
Crystallinity and Hydrogen Bonding
- This compound : Likely forms layered structures via intermolecular hydrogen bonds between the hydroxyl and ester groups, similar to coumarin derivatives. The hexyl chain may adopt an extended conformation, as seen in ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate .
- Ethyl coumarin derivative : Exhibits planar molecular stacking with C–H⋯O interactions (3.446 Å between π-π stacked rings) and screw-axis-related crystal symmetry .
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